molecular formula C9H7IN2 B3046385 3-Iodo-4-phenyl-1H-pyrazole CAS No. 1238062-17-3

3-Iodo-4-phenyl-1H-pyrazole

Cat. No. B3046385
CAS RN: 1238062-17-3
M. Wt: 270.07
InChI Key: AJCZFZMBKGJTRS-UHFFFAOYSA-N
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Description

3-Iodo-4-phenyl-1H-pyrazole is a chemical compound with the empirical formula C3H3IN2 and a molecular weight of approximately 193.97 g/mol . It belongs to the pyrazole family, which consists of five-membered heterocyclic aromatic rings containing two nitrogen atoms and three carbon atoms . The compound’s structure comprises a phenyl group (C6H5) attached to a pyrazole ring.


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-phenyl-1H-pyrazole consists of a pyrazole ring with an iodine atom (I) at position 3 and a phenyl group (C6H5) attached to position 4 . The 3D representation of the molecule can be visualized using software tools .


Chemical Reactions Analysis

3-Iodo-4-phenyl-1H-pyrazole can participate in various chemical reactions, including cyclizations, functional group transformations, and coupling reactions. For instance, it may undergo halogenation, condensations, and cycloadditions to yield diverse derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 82-84°C .
  • Odor : Odorless solid .

Safety and Hazards

Classified as a combustible solid (storage class code 11) . Follow safety precautions when handling.

Future Directions

  • Microwave-Assisted Synthesis : Optimize reaction conditions for efficiency .

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These targets play crucial roles in metabolic processes.

Mode of Action

Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might affect multiple biochemical pathways, leading to downstream effects that contribute to its overall activity.

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might have similar effects, potentially leading to the inhibition of pathogenic organisms.

Action Environment

The synthesis of pyrazole derivatives often involves reactions catalyzed by iodine . This suggests that the synthesis and stability of 3-Iodo-4-phenyl-1H-pyrazole might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.

properties

IUPAC Name

5-iodo-4-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCZFZMBKGJTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694998
Record name 5-Iodo-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-phenyl-1H-pyrazole

CAS RN

1238062-17-3
Record name 5-Iodo-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-4-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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